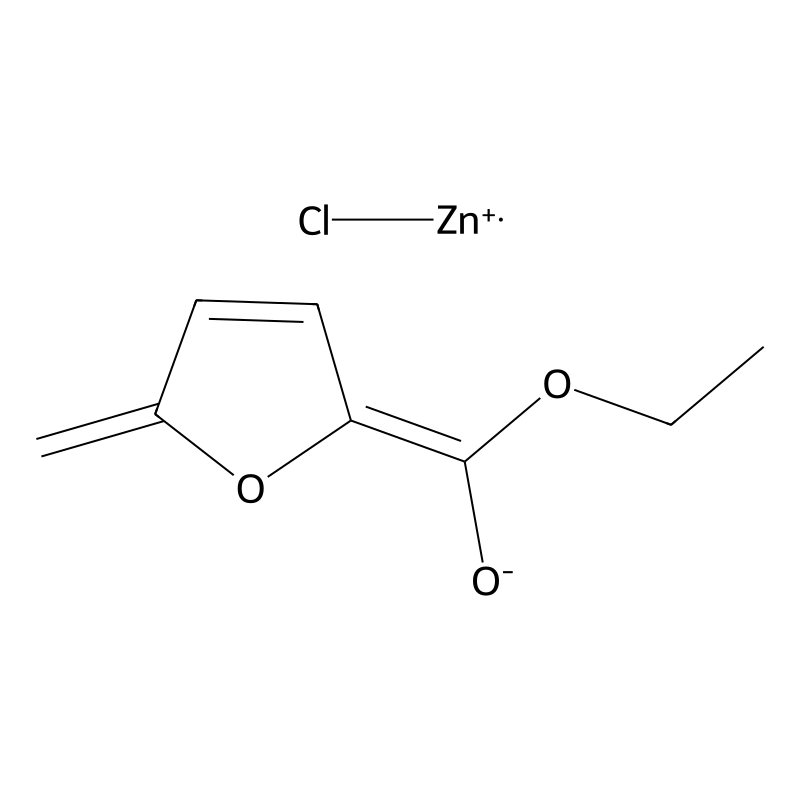5-Ethoxycarbonylfurfurylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
5-Ethoxycarbonylfurfurylzinc chloride is a chemical compound with the molecular formula CHClOZn. It features a furfuryl moiety, which is derived from furan, and is characterized by the presence of an ethoxycarbonyl group and a zinc chloride component. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Synthesis and Properties
5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.
Potential Applications in Organic Synthesis
Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].
Some potential applications of 5-ECFZnCl in organic synthesis include:
- Carbopalladation: 5-ECFZnCl could potentially be used as a nucleophile in carbopalladation reactions, where a carbon-palladium bond is formed. This could be useful for the synthesis of complex organic molecules [].
- Negishi coupling: Negishi coupling is a powerful tool for carbon-carbon bond formation. While not all organozinc compounds are suitable for Negishi coupling, further research could explore the potential utility of 5-ECFZnCl in this type of reaction [].
- Nucleophilic Substitution: The zinc atom can act as a nucleophile, facilitating the substitution of halides in organic molecules.
- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, to form carbon-carbon bonds.
- Addition Reactions: It can add to electrophilic centers, making it useful in synthesizing more complex organic structures.
The synthesis of 5-Ethoxycarbonylfurfurylzinc chloride typically involves the reaction of furfuryl alcohol with ethyl chloroformate to form the ethoxycarbonyl derivative, followed by treatment with zinc chloride. The general steps are:
- Formation of Ethoxycarbonyl Furfuryl:
- React furfuryl alcohol with ethyl chloroformate under basic conditions to obtain 5-ethoxycarbonylfurfural.
- Formation of Zinc Complex:
- Treat the resulting product with zinc chloride in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to yield 5-Ethoxycarbonylfurfurylzinc chloride.
5-Ethoxycarbonylfurfurylzinc chloride has several potential applications:
- Organic Synthesis: It serves as a reagent in various organic transformations, particularly in forming carbon-carbon bonds.
- Pharmaceutical Development: Its unique structure may enable the development of novel therapeutic agents.
- Material Science: Potential uses in creating functional materials through polymerization or other chemical processes.
Interaction studies involving 5-Ethoxycarbonylfurfurylzinc chloride focus on its reactivity with various substrates and its role in catalysis. Research indicates that:
- The compound can interact with different electrophiles, enhancing its utility in synthetic chemistry.
- Studies on its interaction with biological molecules are necessary to elucidate any pharmacological effects.
Several compounds share structural or functional similarities with 5-Ethoxycarbonylfurfurylzinc chloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Zinc Acetate | Zinc salt of acetic acid | Simpler structure; more common in biological systems |
| 5-Methylfurfural | Methyl-substituted furfural | Lacks zinc coordination; used mainly as a flavoring agent |
| 2-Furanylboronic Acid | Boron-containing compound | Utilized primarily in cross-coupling; lacks ethoxycarbonyl group |
| Furfuryl Alcohol | Alcohol derivative of furan | No metal coordination; serves as a precursor for various derivatives |
5-Ethoxycarbonylfurfurylzinc chloride stands out due to its combination of furfural chemistry and organozinc reactivity, making it particularly valuable for specialized synthetic applications.








